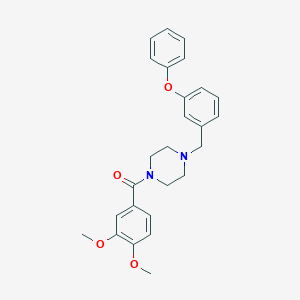![molecular formula C24H24N2O3 B247858 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has been widely used in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine may also modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has been shown to modulate several biochemical and physiological processes in the brain. It has been reported to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity and selectivity for the serotonin 5-HT1A receptor. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to exhibit anxiolytic and antidepressant effects in animal models, which may have potential therapeutic applications. However, 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has some limitations for lab experiments. It has not been extensively studied in humans, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for research on 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine. One direction is to investigate its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as the noradrenaline and glutamate systems. Additionally, further research is needed to understand the long-term effects of 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine and its potential for abuse.
Métodos De Síntesis
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine can be synthesized by the reaction of 1-naphthoylpiperazine with 3-methylphenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The crude product is purified by column chromatography using a suitable stationary phase and eluent.
Aplicaciones Científicas De Investigación
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has been extensively studied in scientific research for its potential pharmacological properties. It has been reported to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine has also been shown to modulate the activity of the dopamine D2 receptor, which is implicated in the regulation of reward and motivation.
Propiedades
Nombre del producto |
1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine |
|---|---|
Fórmula molecular |
C24H24N2O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H24N2O3/c1-18-6-4-9-20(16-18)29-17-23(27)25-12-14-26(15-13-25)24(28)22-11-5-8-19-7-2-3-10-21(19)22/h2-11,16H,12-15,17H2,1H3 |
Clave InChI |
QRLXVQPPWHPGQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)